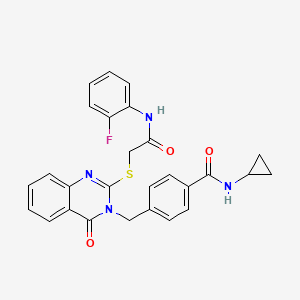

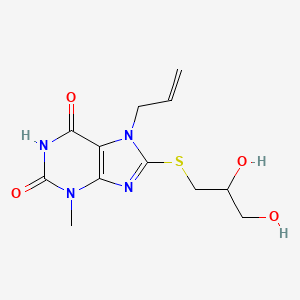

![molecular formula C18H24N4OS B2465740 4-{5-[(4-Phenylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine CAS No. 439121-09-2](/img/structure/B2465740.png)

4-{5-[(4-Phenylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves complex chemical reactions. For instance, the synthesis of a new oxazolopyridonyl derivative of phenylpiperazine was obtained in the reaction of 6-2-pyridone, 1-bromo-(2,3-epoxypropyl)-4-phenylpiperazine, and pyridine in anhydrous ethanol .Molecular Structure Analysis

The molecular formula of “4-{5-[(4-Phenylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine” is C18H24N4OS, and its molecular weight is 344.47 . The structure of this compound would include a morpholine ring, a thiazole ring, and a phenylpiperazino group.Chemical Reactions Analysis

The chemical stability of drugs determines their quality, safety, efficacy, and storage conditions. Active compounds have diverse molecular structures and are susceptible to many variable degradation pathways, such as hydrolysis, oxidation, photodegradation, isomerization, elimination, dehydration, and interaction with other substances .Scientific Research Applications

Domino-Reaction Synthesis

4-{5-[(4-Phenylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine is synthesized through a domino-reaction, involving morpholine-1-carbothioic acid and phenacyl bromides. This method produces N4-(5-aryl-1,3-oxathiol-2-yliden)-2-phenylquinazolin-4-amines, a significant outcome for creating structurally diverse compounds (Fathalla et al., 2002).

QSAR-Analysis and Antioxidant Potential

A QSAR-analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives showed correlations between molecular structure and antioxidant activity. This study offers a theoretical basis for designing new potential antioxidants (І. Drapak et al., 2019).

Inhibition of Phosphoinositide 3-Kinase

Derivatives of 4-(1,3-thiazol-2-yl)morpholine, including the specific compound , have been identified as potent and selective inhibitors of phosphoinositide 3-kinase, demonstrating their utility in tumor growth inhibition models (Alexander et al., 2008).

Antimicrobial Activities

The compound and its derivatives exhibit significant antimicrobial properties. Research demonstrates their effectiveness against various bacterial and fungal strains, highlighting their potential in antimicrobial drug development (Yeromina et al., 2019).

properties

IUPAC Name |

4-[5-[(4-phenylpiperazin-1-yl)methyl]-1,3-thiazol-2-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4OS/c1-2-4-16(5-3-1)21-8-6-20(7-9-21)15-17-14-19-18(24-17)22-10-12-23-13-11-22/h1-5,14H,6-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GASUZZGMDXMSFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CN=C(S2)N3CCOCC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>51.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24819769 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-{5-[(4-Phenylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-methylbenzyl)-6-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2465657.png)

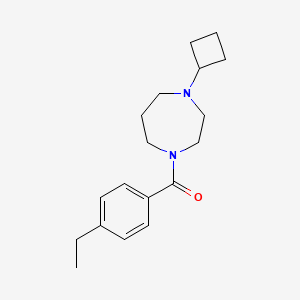

![4-butoxy-N-(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2465659.png)

![5-ethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2465660.png)

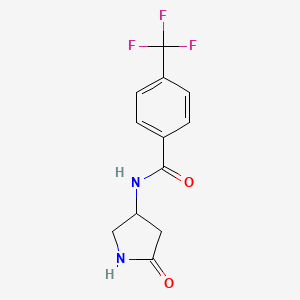

![4-Chloro-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2465665.png)

![N-cyclohexyl-2-[(6-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B2465672.png)

![6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine](/img/structure/B2465673.png)

![2-[3-(2-Fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2465675.png)

![methyl 4-({4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether](/img/structure/B2465676.png)